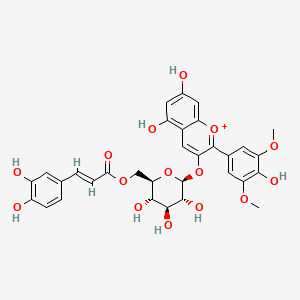
Malvidin 3-(6''-p-caffeyglucoside)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Malvidin 3-O-{6-O-[(E)-caffeoyl]-beta-D-glucoside} is an anthocyanin cation that is malvidin substituted at position 3 by a 6-O-(E-caffeoyl)-beta-D-glucosyl residue. It is a beta-D-glucoside, an anthocyanin cation, an aromatic ether, a cinnamate ester, a monosaccharide derivative and a polyphenol. It derives from a malvidin and a trans-caffeic acid.
Aplicaciones Científicas De Investigación
Food Industry Applications
Colorant in Beverages:
Malvidin 3-(6''-p-caffeoyl-glucoside) contributes significantly to the color profile of red wines. Its presence enhances the visual appeal of wines, making it a key component in wine production. Studies have shown that this compound can affect the stability of wine color during aging by forming pyranoanthocyanins, which are more stable pigments .
Potential Biomarker:
This anthocyanin can serve as a biomarker for grape and wine consumption due to its unique presence in these products. Its detection can be utilized in dietary studies to assess the intake of polyphenolic compounds .
Health Benefits
Antioxidant Properties:
Malvidin 3-(6''-p-caffeoyl-glucoside) exhibits strong antioxidant properties, which are believed to contribute to the health benefits associated with red wine consumption. These benefits include potential protective effects against cardiovascular diseases, attributed to the ability of anthocyanins to scavenge free radicals .
Bioavailability Studies:
Research indicates that malvidin 3-(6''-p-caffeoyl-glucoside) has low absorption rates in humans but may be metabolized into more bioactive forms that exert beneficial effects. A study demonstrated that after consuming red wine, the compound was detected in plasma and urine, albeit at low concentrations, suggesting its role in systemic antioxidant activity .
Agricultural Applications
Plant Health:
The presence of malvidin 3-(6''-p-caffeoyl-glucoside) in grapevines may enhance their resistance to environmental stressors due to its antioxidant properties. This could lead to improved plant health and yield, making it an area of interest for agricultural research focusing on sustainable practices .
Data Table: Concentration of Malvidin 3-(6''-p-caffeoyl-glucoside) in Red Wine
| Wine Type | Concentration (mg/100 ml) | Reference |
|---|---|---|
| Cabernet Sauvignon | 0.18 | Dugo P., et al (2004), Journal of Separation Science |
| Merlot | 0.20 | Phenol Explorer Database |
| Pinot Noir | 0.15 | Food Composition Database |
Case Studies
Case Study 1: Antioxidant Effects in Humans
In a controlled study involving healthy subjects consuming red wine, researchers measured plasma levels of malvidin 3-(6''-p-caffeoyl-glucoside). The study found that while direct absorption was limited, metabolites formed from this anthocyanin exhibited significant antioxidant activity, suggesting that further investigation into its metabolic pathways could unveil additional health benefits .
Case Study 2: Color Stability in Wine Production
A study investigated the effect of different rootstocks on the concentration of various anthocyanins, including malvidin 3-(6''-p-caffeoyl-glucoside), during grape maturation. Results indicated that specific rootstocks could enhance the concentration of this compound, thereby improving color stability and sensory qualities of the resultant wines .
Propiedades
Fórmula molecular |
C32H31O15+ |
|---|---|
Peso molecular |
655.6 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C32H30O15/c1-42-22-8-15(9-23(43-2)27(22)38)31-24(12-17-19(35)10-16(33)11-21(17)45-31)46-32-30(41)29(40)28(39)25(47-32)13-44-26(37)6-4-14-3-5-18(34)20(36)7-14/h3-12,25,28-30,32,39-41H,13H2,1-2H3,(H4-,33,34,35,36,37,38)/p+1/t25-,28-,29+,30-,32-/m1/s1 |
Clave InChI |
LIEHUFTYLLDHTI-KWNZYCHBSA-O |
SMILES isomérico |
COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)O)O)O)O |
SMILES canónico |
COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)COC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















